molecular formula C8H9N3S2 B15253907 4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15253907
M. Wt: 211.3 g/mol
InChI Key: WXKKAFYUHFNEOS-UHFFFAOYSA-N
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Description

4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with thiophene-3-carboxaldehyde, followed by cyclization with thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the triazole ring can interact with nucleic acids or other biomolecules, affecting their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the ethyl and thiophene groups, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring can enhance its electronic properties, making it suitable for applications in materials science and electronics.

Properties

Molecular Formula

C8H9N3S2

Molecular Weight

211.3 g/mol

IUPAC Name

4-ethyl-3-thiophen-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H9N3S2/c1-2-11-7(9-10-8(11)12)6-3-4-13-5-6/h3-5H,2H2,1H3,(H,10,12)

InChI Key

WXKKAFYUHFNEOS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=CSC=C2

Origin of Product

United States

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